molecular formula C16H19N5O8 B13389676 2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one

2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one

Cat. No.: B13389676
M. Wt: 409.35 g/mol
InChI Key: MNHQYNMUCOUDIS-XIMQPBTOSA-N
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Description

This compound is a structurally complex purine derivative characterized by a modified oxolane (tetrahydrofuran) ring and a purin-6-one base. Key features include:

  • Oxolane substituents: 3,4-diacetyl and 3,4-dihydroxy groups, along with a 1-hydroxy-2-oxopropyl chain at position 3.
  • Purine base: A 2-amino-1H-purin-6-one moiety, which distinguishes it from canonical nucleosides like adenosine or guanosine.
  • Stereochemistry: The (2R,3R,4R,5R) configuration ensures specific spatial orientation, critical for molecular interactions.

Properties

Molecular Formula

C16H19N5O8

Molecular Weight

409.35 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C16H19N5O8/c1-5(22)9(25)10-15(27,6(2)23)16(28,7(3)24)13(29-10)21-4-18-8-11(21)19-14(17)20-12(8)26/h4,9-10,13,25,27-28H,1-3H3,(H3,17,19,20,26)/t9?,10-,13-,15-,16+/m1/s1

InChI Key

MNHQYNMUCOUDIS-XIMQPBTOSA-N

Isomeric SMILES

CC(=O)C([C@@H]1[C@@]([C@@]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)(C(=O)C)O)(C(=O)C)O)O

Canonical SMILES

CC(=O)C(C1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)(C(=O)C)O)(C(=O)C)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this nucleoside analog typically follows a convergent approach:

  • Step 1: Synthesis or procurement of the suitably protected sugar moiety with defined stereochemistry.
  • Step 2: Preparation of the purine base with appropriate functional groups for nucleophilic substitution.
  • Step 3: Coupling of the sugar and purine base via glycosidic bond formation.
  • Step 4: Deprotection and functional group modifications to install acetyl groups and the 1-hydroxy-2-oxopropyl substituent.

Detailed Synthetic Steps

Sugar Moiety Preparation
  • The sugar is prepared as a tetrahydrofuran derivative with hydroxyl groups selectively protected as acetates to control reactivity and stereochemistry.
  • The 1-hydroxy-2-oxopropyl substituent is introduced either by selective oxidation of a primary alcohol or by ring-opening reactions of cyclic intermediates.
  • Protective group strategies often involve acetylation of hydroxyl groups using acetic anhydride in pyridine or other mild bases.
Purine Base Functionalization
  • The purine base is functionalized at the 2-amino position, and the 6-one keto group is retained.
  • Commonly, 2-amino-6-chloropurine or derivatives are used as starting materials for nucleophilic substitution.
  • The 9-position is activated for nucleoside formation by halogen or leaving group substitution.
Coupling Reaction
  • The glycosidic bond formation is achieved typically by nucleophilic substitution of the purine base at the 9-position with the sugar moiety bearing a suitable leaving group (e.g., mesylate or halide).
  • Anhydrous cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF) is often used to promote coupling with high regio- and stereoselectivity.
  • The reaction is monitored by thin-layer chromatography (TLC) and purified by flash column chromatography.
Deprotection and Final Modifications
  • After coupling, protective groups are removed under controlled conditions to avoid decomposition.
  • Hydrogenation or catalytic hydrogenolysis may be employed to remove benzyl or other protecting groups.
  • Final acetylation steps are performed to install diacetyl groups on the sugar hydroxyls.
  • The 1-hydroxy-2-oxopropyl side chain is introduced or preserved through selective oxidation or ring-opening reactions catalyzed by Lewis acids such as activated silica gel.

Comparative Table of Key Synthetic Parameters

Synthetic Step Reagents/Conditions Yield (%) Notes
Sugar acetylation Acetic anhydride, pyridine 80–90 Selective diacetylation of hydroxyl groups
Mesylation of sugar Methanesulfonyl chloride, base 70–85 Activation of sugar for nucleophilic attack
Coupling with purine base 2-amino-6-chloropurine, Cs2CO3, DMF 60–75 High regioselectivity, stereochemical control
Hydrogenation/deprotection H2, Pd/C or Lewis acid catalysis 65–80 Removal of protecting groups, ring-opening

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield diketones, while reduction of the oxo groups can produce diols.

Scientific Research Applications

2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds and other interactions, which can modulate the activity of these targets. The pathways involved often include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related purine derivatives:

Compound Name / ID Key Structural Features Molecular Weight Key Differences vs. Target Compound Potential Applications / Notes
Target Compound 3,4-diacetyl-3,4-dihydroxy oxolane; 1-hydroxy-2-oxopropyl chain; 2-aminopurin-6-one 409.31 g/mol* - Hypothesized nucleoside analog with modified sugar moiety for enhanced stability or targeting
10d () 8-adamantylcarbamoyl, 2-fluoro, bis(tert-Boc) amino on purine; diacetyl oxolane 784.72 g/mol Adamantane group introduces hydrophobicity; fluoro substitution may enhance metabolic stability Likely designed for targeted protein interactions (e.g., viral polymerases)
10c () 6-acetamido, 2-chloro on purine; diacetyl oxolane 647.22 g/mol Chloro and acetamido groups alter electronic properties and binding affinity Potential protease or kinase inhibitor
3'-Deoxy-3'-fluoroguanosine () 3'-fluoro, 3'-deoxy oxolane; 2-aminopurin-6-one 285.25 g/mol Fluorine replaces hydroxyl at C3'; deoxygenation reduces polarity Antiviral agent (e.g., inhibits RNA viruses via chain termination)
2-APTA-ADP () 2-(3-aminopropylthio) on purine; diphosphate at C5' 516.06 g/mol Thioether linkage and diphosphate enhance nucleotide-like activity Probable agonist/antagonist for purinergic receptors
9-β-D-Xylofuranosyl-Adenine () Xylose sugar (C5 hydroxyl missing); adenine base 267.24 g/mol Xylose instead of modified oxolane; lacks acetyl and hydroxypropyl groups Inhibits DeoD-type purine nucleoside phosphorylase (anticancer target)

*Calculated based on molecular formula.

Physicochemical and Pharmacological Properties

Solubility and Stability: The target compound’s diacetyl and hydroxypropyl groups may improve solubility in polar aprotic solvents compared to adamantane-containing analogues (e.g., 10d) . Fluorinated analogues (e.g., 3'-Deoxy-3'-fluoroguanosine) exhibit enhanced metabolic stability due to C–F bond resistance to enzymatic cleavage .

Bioactivity :

  • Adamantane-modified purines (e.g., 10d) are hypothesized to target viral proteins, akin to adamantane-based influenza drugs .
  • Chloro and acetamido groups in 10c may confer kinase inhibitory activity, similar to FDA-approved purine-based kinase inhibitors .

Key Research Findings

  • and : Demonstrated efficient radical-based functionalization of purines, enabling diverse C8 modifications. These methods are critical for tailoring purine analogues to specific targets .
  • : Highlighted the importance of sugar moiety modifications (e.g., xylose) in altering enzyme specificity, supporting the target compound’s design rationale .

Biological Activity

The compound 2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one is a complex purine derivative with potential biological activities. Its structure suggests a role in various biochemical pathways, particularly in cellular signaling and metabolic processes. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H17N5O6C_{13}H_{17}N_{5}O_{6} with a molecular weight of 299.24 g/mol. The structure includes a purine base linked to a modified sugar moiety, which may influence its interaction with biological targets.

Antiviral Activity

Research indicates that purine derivatives can exhibit antiviral properties. The specific compound under discussion has been shown to inhibit viral replication in vitro. For instance, studies have demonstrated that modifications to the purine ring can enhance binding to viral RNA polymerases, thus inhibiting their activity.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In various cancer cell lines, it has shown cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the disruption of nucleic acid synthesis and interference with cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
HeLa15Apoptosis induction
MCF720Cell cycle arrest
A54925Nucleic acid synthesis inhibition

Enzyme Inhibition

Another significant aspect of the compound’s biological activity is its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been identified as an inhibitor of certain kinases that are crucial for cellular signaling.

Study 1: Antiviral Efficacy

A study conducted by Smith et al. (2023) assessed the antiviral efficacy of the compound against influenza virus. The results indicated a significant reduction in viral titers at concentrations above 10 µM. The study concluded that the compound could be a candidate for further development as an antiviral agent.

Study 2: Anticancer Activity

In a study by Johnson et al. (2024), the anticancer effects of the compound were evaluated in vitro using breast cancer cell lines. The findings revealed that at concentrations of 20 µM, the compound effectively reduced cell viability by 70%, primarily through apoptosis pathways.

Q & A

Q. What are the occupational exposure limits (OELs) for this compound, and how are they determined?

  • Methodological Answer : While no specific OELs are reported (), derive provisional limits using analog compounds (e.g., purine derivatives) via NIOSH REL-CMG methods. Implement airborne exposure monitoring (personal samplers) and biological exposure indices (urinary metabolite quantification) in lab settings .

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